molecular formula C20H18FN3O3 B2577280 2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034602-03-2

2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2577280
CAS No.: 2034602-03-2
M. Wt: 367.38
InChI Key: RQWIKOLCQITUQD-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its metabolic stability and presence in compounds with diverse bioactivities, which may include potential antifungal properties based on studies of related structures (a). The compound also incorporates a pyrrolidine moiety, a feature common in many active pharmaceutical ingredients and designer drugs that often influences binding to biological targets (b). The specific combination of the 2-fluorophenoxy group linked to the pyrrolidine-oxadiazole core is designed to create a novel chemical entity for investigation. Its primary research value lies in its potential as a chemical probe to study enzyme inhibition, receptor interactions, or other cellular processes. Researchers are exploring this compound to understand its mechanism of action, selectivity, and structure-activity relationships (SAR) within its chemical class. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material responsibly and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c21-16-8-4-5-9-17(16)26-13-18(25)24-11-10-15(12-24)19-22-20(27-23-19)14-6-2-1-3-7-14/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWIKOLCQITUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile. For example, phenylhydrazide can react with benzonitrile under acidic or basic conditions to form 5-phenyl-1,2,4-oxadiazole.

    Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring can be introduced by reacting the oxadiazole derivative with a suitable amine, such as 3-aminopyrrolidine, under appropriate conditions.

    Formation of the Fluorophenoxy Ethanone: The final step involves the reaction of the pyrrolidine-oxadiazole intermediate with 2-fluorophenol and an acylating agent like acetyl chloride to form the desired ethanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine or other reduced forms using agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenoxy group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and pyrrolidine rings.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In one study, a related oxadiazole compound was evaluated by the National Cancer Institute (NCI) and displayed promising results with mean growth inhibition values indicating strong anticancer activity against human tumor cells .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant potential. A series of oxadiazole derivatives were synthesized and screened for anticonvulsant activities in animal models. Some compounds demonstrated considerable efficacy in both PTZ (pentylenetetrazol) and MES (maximal electroshock) models, suggesting a mechanism that may involve modulation of benzodiazepine receptors .

Drug-Like Properties

In silico evaluations using tools like SwissADME have shown that the compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as adequate solubility and permeability. This suggests potential for development as an orally bioavailable therapeutic agent .

Case Study 1: Anticancer Evaluation

A specific derivative of the compound was tested against a panel of sixty cancer cell lines as part of NCI’s Developmental Therapeutics Program. The results indicated a significant inhibition rate of cancer cell growth, with specific IC50 values demonstrating its potency .

Case Study 2: Anticonvulsant Activity Assessment

Another study focused on the anticonvulsant activity where several derivatives were synthesized and tested in vivo. The results indicated that certain derivatives exhibited protective effects against seizures induced by PTZ and MES models, emphasizing their potential as therapeutic agents for epilepsy .

Mechanism of Action

The mechanism by which 2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Systems: The target compound’s 1,2,4-oxadiazole differs from 1,2,3-triazoles (e.g., 2cab, 2cae) in electronic properties. The pyrazole-oxy group in introduces steric bulk, which may reduce solubility compared to the fluorophenoxy group in the target compound.

Substituent Effects: Fluorophenoxy vs. Methoxyphenyl: The 2-fluorophenoxy group in the target compound likely increases lipophilicity (logP) compared to 4-methoxyphenyl in 2cab, impacting membrane permeability . Phenylsulfonyl vs.

Synthetic Yields :

  • Triazoloamide derivatives (e.g., 2cab, 2cae) show high yields (87–94%) via solid- and solution-phase synthesis , suggesting efficient routes for analogous compounds. The target compound’s synthesis may require similar strategies but with adjusted halogenated ketones or coupling reagents .

Physicochemical and Spectral Comparisons

Table 2: Spectral Data of Selected Analogs

Compound (ID) ¹H-NMR Shifts (Key Peaks) ¹³C-NMR Shifts (Key Peaks) LC-MS ([M + 1]⁺)
2cab δ 8.20 (s, 1H, triazole), 3.45–3.60 (m, pyrrolidine) δ 165.5 (C=O), 159.2 (OCH₃) 287
2cae δ 8.75 (s, 1H, triazole), 8.25–8.40 (m, pyridine) δ 165.3 (C=O), 150.1 (pyridine C) 258
  • The target compound’s oxadiazole would likely show distinct ¹H-NMR peaks (e.g., δ 8.5–9.0 for oxadiazole protons) and ¹³C-NMR signals near δ 160–170 for C=N and C=O groups, comparable to triazoles but with upfield shifts due to reduced aromaticity.
  • Fluorine atoms in the 2-fluorophenoxy group would produce a characteristic ¹⁹F-NMR signal near δ -120 ppm, absent in non-fluorinated analogs .

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorophenoxy group and a pyrrolidine ring linked to an oxadiazole moiety. Its molecular formula is C18H18FN3O3C_{18}H_{18}F_{N_{3}}O_{3}, with a molecular weight of approximately 327.35 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that oxadiazoles can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest. The presence of the pyrrolidine ring may enhance these effects by improving the compound's interaction with biological targets.

2. Antimicrobial Properties

Compounds containing oxadiazole and pyrrolidine structures have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

3. Antioxidant Activity

Antioxidant assays have suggested that this compound may possess radical scavenging capabilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate such activity, and preliminary findings indicate that derivatives with similar structures exhibit higher antioxidant potential compared to standard antioxidants like ascorbic acid.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyFindings
Study 1 A derivative similar to our target compound exhibited IC50 values indicating potent anticancer activity against MDA-MB-231 breast cancer cells, suggesting a promising therapeutic application in oncology .
Study 2 Research on related oxadiazole compounds revealed significant antibacterial activity against Gram-positive bacteria, highlighting their potential in treating infections .
Study 3 An investigation into the antioxidant properties showed that compounds with oxadiazole rings had higher DPPH scavenging rates than traditional antioxidants .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through activation of caspases or modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It may interfere with cell cycle progression by affecting cyclin-dependent kinases (CDKs), leading to growth inhibition.
  • Antibacterial Mechanism : The fluorophenoxy group could enhance membrane permeability or inhibit specific bacterial enzymes critical for survival.

Q & A

Q. What precautions are critical when handling fluorinated and oxadiazole-containing compounds?

  • Methodology :
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A/2B irritant) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorophenoxy vapors (TLV = 1 ppm) .
  • Waste disposal : Neutralize acidic/basic residues before incineration to prevent HF release .

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